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Compound of Interest

Compound Name: 5-Methoxypyrimidine-2-carbonitrile

Cat. No.: B2589514

Introduction: The Strategic Advantage of the
Pyrimidine Core

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged
structure” due to its prevalence in a vast array of biologically active compounds, including the
nucleobases of life itself.[1] Its unique electronic properties and versatile substitution patterns
allow for the fine-tuning of steric and electronic characteristics, enabling precise interactions
with a multitude of biological targets. This has led to the development of numerous pyrimidine-
containing drugs with applications spanning oncology, infectious diseases, and inflammatory
conditions.[1] Within this important class of heterocycles, 5-methoxypyrimidine-2-carbonitrile
has emerged as a particularly valuable building block for drug discovery, offering a strategic
entry point for the synthesis of diverse compound libraries. This application note provides a
comprehensive guide to the synthesis, reactivity, and application of this versatile intermediate,
complete with detailed protocols for its use in key synthetic transformations.

The strategic placement of the methoxy and cyano groups on the pyrimidine ring imparts a
unique reactivity profile. The methoxy group at the 5-position, being an electron-donating
group, influences the overall electron density of the ring system. In contrast, the electron-
withdrawing nitrile group at the 2-position serves as a versatile handle for a variety of chemical
transformations, including reduction to a primary amine, hydrolysis to a carboxylic acid, or
participation in cycloaddition reactions. This pre-installed functionality allows for rapid and
efficient diversification, a key advantage in modern drug discovery campaigns.
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Physicochemical Properties and Spectroscopic

Data

A thorough understanding of the physicochemical properties of a building block is essential for

its effective use in synthesis. Below is a summary of the key properties of 5-

methoxypyrimidine-2-carbonitrile and its common precursor, 2-chloro-5-methoxypyrimidine.

2-Chloro-5- 5-Methoxypyrimidine-2-
Property o L )
methoxypyrimidine carbonitrile (Predicted)
CAS Number 22536-65-8[1][2][3][4][5] 87362-32-1[1]
Molecular Formula CsHsCIN20[1][3][4] CeHsNsO
Molecular Weight 144.56 g/mol [1][3][4] 135.13 g/mol
Appearance Solid[4] Solid
Boiling Point Not available Not available
Melting Point Not available Not available
. Soluble in common organic Soluble in common organic
Solubility

solvents

solvents

1H NMR (CDCls, 3)

~8.4 (s, 2H), ~4.0 (s, 3H)

~8.7 (s, 2H), ~4.1 (s, 3H)

13C NMR (CDCls, &)

~160, ~158, ~140, ~58

~162, ~159, ~142, ~115, ~59

~3100 (C-H), ~1600 (C=N),

~3100 (C-H), ~2230 (C=N),

IR (cm~?) ~1550 (C=C), ~1250 (C-O), ~1600 (C=N), ~1550 (C=C),
~800 (C-Cl) ~1250 (C-O)
MS (m/z) 144/146 (M+) 135 (M+)

Note: Spectroscopic data for 5-methoxypyrimidine-2-carbonitrile are predicted based on

analogous structures and general principles of spectroscopy.

Synthesis of 5-Methoxypyrimidine-2-carbonitrile: A
Reliable Synthetic Route
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A robust and scalable synthesis of 5-methoxypyrimidine-2-carbonitrile is crucial for its
widespread application. A common and effective strategy involves the cyanation of a readily
available 2-halopyrimidine precursor. The following workflow outlines a typical synthesis
starting from 2-chloro-5-methoxypyrimidine.

Caption: Synthetic workflow for 5-methoxypyrimidine-2-carbonitrile.

Detailed Protocol: Palladium-Catalyzed Cyanation of 2-
Chloro-5-methoxypyrimidine

This protocol describes a standard palladium-catalyzed cyanation reaction to synthesize the
title compound. The use of a palladium catalyst allows for an efficient and high-yielding
conversion.[6]

Materials:

2-Chloro-5-methoxypyrimidine (1.0 eq)

o Potassium cyanide (KCN) (1.2 eq)

o Tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)4) (0.05 eq)
e Anhydrous N,N-Dimethylformamide (DMF)

o Ethyl acetate

e Brine

e Anhydrous sodium sulfate

Silica gel for column chromatography
Procedure:

e To a dry, argon-purged flask, add 2-chloro-5-methoxypyrimidine (1.0 eq), potassium cyanide
(1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

e Add anhydrous DMF via syringe and stir the mixture at 80-90 °C.
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» Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material
is consumed (typically 4-6 hours).

e Cool the reaction mixture to room temperature and dilute with ethyl acetate.
e Wash the organic layer with water and then with brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the crude product by silica gel column chromatography using a gradient of hexane and
ethyl acetate to afford 5-methoxypyrimidine-2-carbonitrile.

Safety Note: Cyanide salts are highly toxic. This reaction should be performed in a well-
ventilated fume hood by trained personnel, and appropriate personal protective equipment
should be worn.

Key Synthetic Transformations and Applications

The true value of 5-methoxypyrimidine-2-carbonitrile lies in the versatility of its nitrile group,
which can be readily transformed into other key functional groups, providing access to a wide
range of derivatives.

Reduction of the Nitrile to a Primary Amine

The reduction of the nitrile to a primary amine (2-aminomethyl-5-methoxypyrimidine) is a pivotal
transformation, as the resulting aminomethyl group serves as a crucial pharmacophore in many
biologically active molecules, enabling interactions with target proteins through hydrogen
bonding and salt bridge formation.

Caption: Hydrolysis of the nitrile to a carboxylic acid.
Materials:
e 5-Methoxypyrimidine-2-carbonitrile (1.0 eq)

e Concentrated sulfuric acid
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o Water

e Sodium bicarbonate solution
o Ethyl acetate

Procedure:

e To a flask containing 5-methoxypyrimidine-2-carbonitrile (1.0 eq), add a mixture of water
and concentrated sulfuric acid (e.g., 1.1 v/v).

o Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC. [7][8][9]
[10]3. Cool the reaction mixture to room temperature and carefully neutralize with a
saturated sodium bicarbonate solution until the pH is approximately 7-8.

o Extract the aqueous layer with ethyl acetate.

 Acidify the aqueous layer with concentrated HCI to a pH of 2-3, which should precipitate the
carboxylic acid.

o Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain 5-
methoxypyrimidine-2-carboxylic acid.

Applications in Drug Discovery: A Gateway to
Kinase Inhibitors

The 2-amino-5-methoxypyrimidine scaffold is a common feature in a number of kinase
inhibitors. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors,
mimicking the adenine core of ATP and binding to the hinge region of the kinase active site.
The substituents at the 2- and 5-positions can then be modified to achieve potency and
selectivity for a particular kinase target.

Derivatives of pyrimidine-5-carbonitrile have shown promise as potent inhibitors of various
kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and
Phosphoinositide 3-kinases (PI3Ks). [11][12][13]For instance, novel pyrimidine-5-carbonitrile
derivatives have been designed and synthesized as potential anti-proliferative agents and
VEGFR-2 inhibitors. [11][13]The ability to readily synthesize and functionalize 5-
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methoxypyrimidine-2-carbonitrile makes it an attractive starting point for the development of
new kinase inhibitors.

The general strategy involves using the 2-aminomethyl or 2-carboxy functionalized pyrimidine
as a core to append other pharmacophoric groups, thereby exploring the chemical space
around the kinase active site.

Conclusion

5-Methoxypyrimidine-2-carbonitrile is a highly valuable and versatile building block in drug
discovery. Its straightforward synthesis and the multifaceted reactivity of the nitrile group
provide a rapid and efficient means to generate diverse libraries of compounds. The protocols
detailed in this application note offer a practical guide for researchers to harness the potential
of this scaffold in the development of novel therapeutics, particularly in the area of kinase
inhibition. The strategic use of such well-designed building blocks is paramount to accelerating
the discovery of new and effective medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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